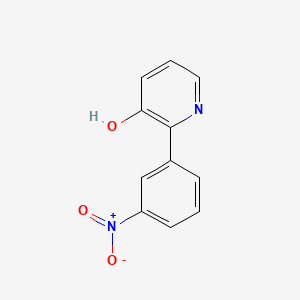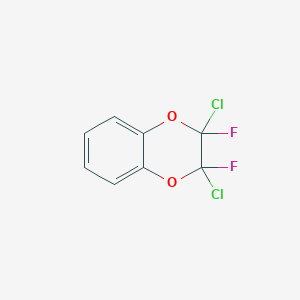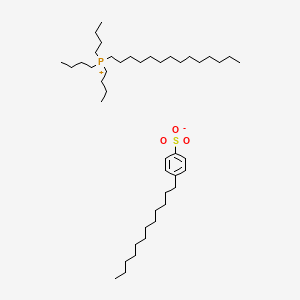
2-Fluoro-4-iodo phenyl acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-iodo phenyl acetic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo phenyl acetic acid methyl ester typically involves the esterification of 2-Fluoro-4-iodo phenyl acetic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-iodo phenyl acetic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of both fluorine and iodine atoms makes the compound susceptible to nucleophilic substitution reactions. For example, the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the compound can undergo reduction reactions to form the corresponding alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are essential for Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl acetic acid methyl esters with various functional groups replacing the iodine atom.
Oxidation and Reduction: Products include the corresponding carboxylic acid or alcohol.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Aplicaciones Científicas De Investigación
2-Fluoro-4-iodo phenyl acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic esters.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-iodo phenyl acetic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The presence of fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-bromo phenyl acetic acid methyl ester
- 2-Fluoro-4-chloro phenyl acetic acid methyl ester
- 2-Fluoro-4-nitro phenyl acetic acid methyl ester
Uniqueness
2-Fluoro-4-iodo phenyl acetic acid methyl ester is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s chemical reactivity, making it more versatile in various synthetic applications. Additionally, the iodine atom can serve as a useful handle for further functionalization through coupling reactions, which is not as easily achievable with other halogens.
Propiedades
IUPAC Name |
methyl 2-(2-fluoro-4-iodophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYKILFYVRVLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)








![Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320742.png)
![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)

![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)
